molecular formula C13H16N2O6S B8764419 1-(4-Nitro-benzenesulfonyl)-piperidine-4-carboxylic acid methyl ester

1-(4-Nitro-benzenesulfonyl)-piperidine-4-carboxylic acid methyl ester

Cat. No. B8764419
M. Wt: 328.34 g/mol
InChI Key: UGFHVJCHHHPMPC-UHFFFAOYSA-N
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Patent
US08946197B2

Procedure details

Diisopropylethylamine (9.4 ml, 54.1 mmol) was added in one portion to a stirred solution of methyl isonipecotate (6.78 g, 47.4 mmol) in THF (100 ml) at room temperature. To this mixture was added 4-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) in one portion and the mixture was stirred at room temperature under a nitrogen atmosphere for 18 hours. After this time, the resulting solid precipitate was collected by filtration and washed with cold THF (50 ml) before being dried under to give the title compound (14.8 g, 100% yield) as a white solid. δH (500 MHz, DMSO) 8.45 (2H, d), 8.02 (2H, d), 3.66-3.54 (5H, m), 2.52 (2H, obscured), 2.45-2.36 (1H, m), 1.96-1.88 (2H, m), 1.64-1.52 (2H, m). Tr=1.88 min m/z (ES+) (M+H+) 329.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[NH:10]1[CH2:19][CH2:18][CH:13]([C:14]([O:16][CH3:17])=[O:15])[CH2:12][CH2:11]1.[N+:20]([C:23]1[CH:28]=[CH:27][C:26]([S:29](Cl)(=[O:31])=[O:30])=[CH:25][CH:24]=1)([O-:22])=[O:21]>C1COCC1>[CH3:17][O:16][C:14]([CH:13]1[CH2:18][CH2:19][N:10]([S:29]([C:26]2[CH:25]=[CH:24][C:23]([N+:20]([O-:22])=[O:21])=[CH:28][CH:27]=2)(=[O:30])=[O:31])[CH2:11][CH2:12]1)=[O:15]

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.78 g
Type
reactant
Smiles
N1CCC(C(=O)OC)CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a nitrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the resulting solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold THF (50 ml)
CUSTOM
Type
CUSTOM
Details
before being dried under

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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